molecular formula C20H22N4O2S3 B12141234 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12141234
M. Wt: 446.6 g/mol
InChI Key: UOLRJRWQSRLUHH-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, featuring a fused bicyclic core substituted with a thiomorpholin-4-yl group at position 2 and a (Z)-configured 3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl moiety at position 2. Structural analogs of this compound have been explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula

C20H22N4O2S3

Molecular Weight

446.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O2S3/c1-2-3-7-24-19(26)15(29-20(24)27)13-14-17(22-9-11-28-12-10-22)21-16-6-4-5-8-23(16)18(14)25/h4-6,8,13H,2-3,7,9-12H2,1H3/b15-13-

InChI Key

UOLRJRWQSRLUHH-SQFISAMPSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a butyl-substituted thioamide with an appropriate aldehyde under acidic conditions to form the thiazolidinone ring.

    Introduction of the pyrido[1,2-a]pyrimidin-4-one core: The thiazolidinone intermediate is then reacted with a pyrido[1,2-a]pyrimidin-4-one precursor in the presence of a base to form the desired core structure.

    Attachment of the thiomorpholine ring: Finally, the thiomorpholine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted derivatives with new functional groups attached to the thiomorpholine ring

Scientific Research Applications

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its thiomorpholine substitution and 3-butyl-thiazolidinone side chain. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound ID/Name Key Substituents Biological Activity (Reported) Synthesis Method (Reference)
Target Compound 3-butyl-thiazolidinone; thiomorpholin-4-yl Not explicitly reported (inferred: antimicrobial) Not described in evidence
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl (aromatic) at thiazolidinone; ethylamino at pyrimidine Anticandidate via thiazolidinone-mediated enzyme inhibition Condensation with thiourea
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one Furylmethyl (heterocyclic) at thiazolidinone; morpholinyl at pyrimidine Antioxidant activity (thiazolidinone derivatives) Microwave-assisted cyclization
372974-19-1 3-butyl-thiazolidinone; 2,6-dimethyl-morpholinyl at pyrimidine Not reported; structural similarity suggests kinase inhibition Acid-catalyzed Schiff base formation
Chromeno[4,3-d]pyrimidine derivatives Piperidine-phenyl at pyrimidine; thioxo-tetrahydrochromene Drug-like bioavailability predicted via computational studies One-step condensation with p-TsOH catalyst

Key Observations :

Substituent Impact on Bioactivity: The thiomorpholin-4-yl group in the target compound may enhance membrane permeability compared to morpholinyl or ethylamino groups due to its sulfur atom . 3-butyl-thiazolidinone (vs.

Synthetic Flexibility: Microwave-assisted synthesis (e.g., ) improves yields for thiazolidinone-pyrimidine hybrids, but the target compound’s thiomorpholine group may require specialized coupling agents.

Pharmacological Gaps: While thiazolidinone-pyrido[1,2-a]pyrimidin-4-one hybrids exhibit antimicrobial and antioxidant activities , the thiomorpholine variant’s efficacy remains unvalidated. Computational modeling (as in ) is recommended to predict ADMET properties.

Research Findings and Data Gaps

Table 2: Critical Data Requirements for Future Studies

Parameter Target Compound Status Analog Data (Reference)
Crystal Structure Not resolved SHELX-refined analogs available
IC50 (Antimicrobial) Unknown 12.5 µg/mL (thiazolidinone derivatives)
LogP (Lipophilicity) Predicted >3.5 3.1–3.8 (similar analogs)
Synthetic Yield Not reported 60–75% (microwave methods)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.